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molecular formula C20H15ClF3N3O B8328028 4-(6-Chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile

4-(6-Chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile

Cat. No. B8328028
M. Wt: 405.8 g/mol
InChI Key: OVRNWJYZCIAMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C1Nc2ccc(Cl)cc2C(c2ccc(Br)cc2)(C2CC2)N1CC(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:15])([F:16])[F:17])[C:5]2([c:18]1[cH:19][cH:20][c:21]([Br:24])[cH:22][cH:23]1)[CH:25]1[CH2:26][CH2:27]1.[Cu:28][C:29]#[N:30].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35]>>[Cl:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:15])([F:16])[F:17])[C:5]2([c:18]1[cH:19][cH:20][c:21]([C:29]#[N:30])[cH:22][cH:23]1)[CH:25]1[CH2:26][CH2:27]1

Inputs

Step One
Name
O=C1Nc2ccc(Cl)cc2C(c2ccc(Br)cc2)(C2CC2)N1CC(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1Nc2ccc(Cl)cc2C(c2ccc(Br)cc2)(C2CC2)N1CC(F)(F)F
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc(C2(C3CC3)c3cc(Cl)ccc3NC(=O)N2CC(F)(F)F)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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